Methyl 3-bromo-6-fluoro-2-methoxybenzoate
Description
Chemical Identity and Classification
This compound is formally classified as a substituted benzoate ester with the Chemical Abstracts Service registry number 1809157-87-6. The compound possesses the molecular formula C₉H₈BrFO₃ and exhibits a molecular weight of 263.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its substitution pattern on the benzoate framework.
The structural identity of this compound can be precisely described through its International Chemical Identifier string: InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3. The corresponding International Chemical Identifier Key is PQJCUHFVODZGSW-UHFFFAOYSA-N, providing a unique computational fingerprint for database searches and chemical informatics applications.
The compound exists as a liquid under standard conditions with a reported purity of 97 percent when sourced from commercial suppliers. This physical state distinguishes it from many related substituted benzoates that typically exist as crystalline solids, suggesting that the specific substitution pattern significantly influences intermolecular interactions and crystal packing arrangements.
From a chemical classification perspective, this compound belongs to the broader category of aromatic esters, specifically benzoate derivatives. The presence of halogen substituents places it within the subcategory of halogenated aromatics, while the methoxy group classifies it among aromatic ethers. This multi-functional nature contributes to its versatility in synthetic applications and its utility as a building block for more complex molecular architectures.
Historical Context and Development
The development of substituted benzoate compounds like this compound emerged from the broader historical evolution of aromatic chemistry and halogenation methodologies. The foundational understanding of electrophilic aromatic substitution, which underlies the synthesis of such compounds, was established through pioneering work on benzene bromination and related halogenation reactions.
Early research into aromatic bromination revealed that the introduction of bromine atoms onto benzene rings could be achieved through electrophilic aromatic substitution mechanisms, typically employing molecular bromine in the presence of Lewis acid catalysts such as iron tribromide. These fundamental discoveries laid the groundwork for developing more sophisticated multi-substituted aromatic compounds. The role of iron tribromide as a Lewis acid in facilitating bromination reactions involves the formation of positively charged bromine intermediates that can effectively attack electron-rich aromatic systems.
The historical development of fluorinated aromatic compounds represents a more recent advancement in organic chemistry, driven by the recognition that fluorine substitution can dramatically alter the electronic properties and biological activity of organic molecules. The incorporation of both bromine and fluorine substituents onto the same aromatic framework, as seen in this compound, represents a convergence of these two important areas of halogen chemistry.
The specific substitution pattern observed in this compound reflects advances in regioselective synthesis methodologies. The ability to precisely control the positioning of different substituents on aromatic rings has been crucial for developing compounds with tailored properties for specific applications. The 2-methoxy, 3-bromo, 6-fluoro substitution pattern creates a unique electronic environment that influences both the reactivity and physical properties of the resulting molecule.
Significance in Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research due to its unique combination of functional groups and substitution pattern. The compound serves as an important synthetic intermediate in the preparation of more complex molecules, particularly in pharmaceutical chemistry where the strategic placement of halogen atoms can profoundly influence biological activity and metabolic stability.
The presence of the bromine atom at the 3-position makes this compound particularly valuable for cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck reactions. These palladium-catalyzed transformations have become cornerstone methodologies in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The bromine substituent serves as an excellent leaving group in these reactions, facilitating the construction of biaryl systems and other important structural motifs.
Research into substituted benzoates has demonstrated their utility in medicinal chemistry applications. For example, related compounds have been employed in the synthesis of gefitinib, an important tyrosine kinase inhibitor used in cancer therapy. The synthetic route to gefitinib involves alkylation, nitration, reduction, and cyclization reactions starting from methyl 3-hydroxy-4-methoxybenzoate, illustrating the broader significance of substituted benzoate derivatives in pharmaceutical synthesis.
The fluorine atom at the 6-position introduces additional complexity to the electronic structure of the molecule. Fluorine substitution is known to significantly alter the lipophilicity, metabolic stability, and binding affinity of organic compounds. The high electronegativity of fluorine creates strong carbon-fluorine bonds that are resistant to metabolic degradation, making fluorinated compounds particularly attractive for drug development applications.
The methoxy group at the 2-position provides an electron-donating influence that modulates the overall electronic character of the aromatic ring. This electron donation can influence the reactivity patterns observed in electrophilic aromatic substitution reactions and can also affect the compound's ability to participate in hydrogen bonding interactions.
Structural Relationship to Other Substituted Benzoates
This compound belongs to a broader family of polysubstituted benzoate esters that exhibit similar structural motifs but with different substitution patterns. Understanding these structural relationships provides insight into structure-activity relationships and helps predict the properties and reactivity patterns of related compounds.
A closely related compound is methyl 2-bromo-6-fluoro-3-methoxybenzoate, which differs only in the relative positions of the bromine and methoxy substituents. This positional isomer has the molecular formula C₉H₈BrFO₃ and identical molecular weight of 263.06 grams per mole, but the different substitution pattern significantly alters its electronic distribution and reactivity profile. The International Chemical Identifier Key for this isomer is CXSPTJIGWXYHPZ-UHFFFAOYSA-N, demonstrating the structural specificity encoded in these molecular descriptors.
Another structurally related compound is methyl 3-bromo-5-fluoro-2-methoxybenzoate, where the fluorine atom is positioned at the 5-position rather than the 6-position. This compound shares the same molecular formula and weight but exhibits different chemical properties due to the altered electronic environment created by the fluorine repositioning.
The compound methyl 4-bromo-5-fluoro-2-methoxybenzoate represents yet another positional isomer where both halogen substituents are located on adjacent carbon atoms. This structural arrangement creates different steric and electronic interactions compared to the 3-bromo-6-fluoro substitution pattern, potentially leading to altered reactivity in nucleophilic substitution and cross-coupling reactions.
The study of aromatic substitution patterns reveals important principles governing the reactivity of these compounds. Research has shown that the electronic effects of substituents significantly influence the regioselectivity of further substitution reactions. Electron-withdrawing groups such as halogens tend to deactivate the aromatic ring toward electrophilic substitution while directing incoming electrophiles to meta positions relative to the electron-withdrawing substituent. Conversely, electron-donating groups like methoxy activate the ring and direct substitution to ortho and para positions.
These structure-reactivity relationships have been extensively studied in the context of aromatic bromination reactions. For example, bromination of methoxybenzene proceeds rapidly and gives predominantly para-substituted products with smaller amounts of ortho-substituted isomers. This selectivity pattern reflects the strong activating influence of the methoxy group and its ability to stabilize the positive charge developed during electrophilic aromatic substitution.
The presence of multiple substituents in compounds like this compound creates complex electronic environments where the individual effects of each substituent can either reinforce or oppose each other. Understanding these cooperative and competitive effects is crucial for predicting the chemical behavior of polysubstituted aromatic compounds and for designing efficient synthetic strategies to access these important molecular frameworks.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-bromo-6-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-8-5(10)3-4-6(11)7(8)9(12)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJCUHFVODZGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206342 | |
| Record name | Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809157-87-6 | |
| Record name | Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809157-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-6-fluoro-2-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201206342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Bromination
- Reagents : N-bromosuccinimide (NBS) or bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
- Solvent : Typically an inert solvent like dichloromethane or acetic acid.
- Conditions : Controlled temperature (0–25 °C) to avoid polybromination.
- Outcome : Selective bromination at the 3-position due to directing effects of methoxy (activating, ortho/para-directing) and fluoro (deactivating, ortho/para-directing) groups.
Halide Exchange or Metalation Followed by Bromination
- In cases where direct bromination is challenging, a lithiation or metal-halogen exchange can be performed at the 3-position followed by quenching with a bromine source.
Esterification Procedures
Fischer Esterification
- Reagents : Methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
- Conditions : Reflux under methanol solvent for several hours.
- Notes : Careful control to avoid hydrolysis or side reactions.
Methylation of Carboxylate Salts
- Reagents : Methyl iodide or dimethyl sulfate with a base (e.g., potassium carbonate).
- Conditions : Mild temperatures, typically room temperature or slightly elevated.
- Advantages : Avoids strong acid conditions, suitable for acid-sensitive substrates.
Representative Preparation Procedure (Literature-Informed)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Starting Material | 6-fluoro-2-methoxybenzoic acid | Commercially available or synthesized | Substituted benzoic acid |
| 2. Bromination | NBS, FeBr3 catalyst, dichloromethane, 0–25 °C, 2–4 hours | Electrophilic aromatic substitution at 3-position | Formation of 3-bromo-6-fluoro-2-methoxybenzoic acid |
| 3. Esterification | Methanol, H2SO4 catalyst, reflux 4–6 hours | Fischer esterification converting acid to methyl ester | This compound |
Purification and Characterization
- Purification : Column chromatography using hexane/ethyl acetate mixtures or recrystallization.
- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
- Yields : Typically moderate to high (60–85%) depending on reaction optimization.
Data Table: Summary of Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | NBS, FeBr3, CH2Cl2 | 0–25 °C | 2–4 hours | 70–80 | Controlled to avoid polybromination |
| Esterification | Methanol, H2SO4 reflux | 65–70 °C | 4–6 hours | 75–85 | Acid-catalyzed Fischer esterification |
| Alternative Esterification | Methyl iodide, K2CO3, acetone or DMF | RT–50 °C | 12–24 hours | 65–75 | Base-mediated methylation of acid salt |
Research Findings and Optimization Notes
- Regioselectivity : The presence of the methoxy group strongly directs bromination to the ortho position relative to itself, which corresponds to the 3-position on the ring when combined with the fluoro substituent at the 6-position.
- Halogen Compatibility : Fluorine substituents are generally stable under bromination and esterification conditions, allowing selective modification without defluorination.
- Scale-Up : Multi-gram scale syntheses have been reported using similar halogenation and esterification protocols with careful temperature and reagent control to maintain purity and yield.
- Purification : Use of celite filtration and washing with sodium thiosulfate solution is effective to remove residual bromine and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary product is the corresponding benzoic acid derivative.
Oxidation: Products include hydroxylated or carboxylated benzoates.
Scientific Research Applications
Antimicrobial Activity
Methyl 3-bromo-6-fluoro-2-methoxybenzoate has shown promising antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Candida albicans | 0.125 µg/mL |
These results suggest its potential use in treating infections caused by resistant microbial strains.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines. For example:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 15 |
| A549 | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in cancer treatment.
Agrochemicals
The compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. The presence of halogen atoms enhances its biological activity, making it effective against various pests while minimizing environmental impact.
Materials Science
This compound is utilized in the development of novel materials due to its unique chemical structure. Its properties can be exploited in creating polymers with specific functionalities, such as improved thermal stability and resistance to degradation.
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibition profile of this compound against esterases. The findings revealed competitive inhibition with a Ki value of approximately 0.1 µM, highlighting its potential utility in therapeutic applications targeting lipid metabolism disorders.
Case Study 2: Antifungal Efficacy
Research focused on the antifungal efficacy of this compound against clinical isolates of Candida. Results indicated that it effectively inhibited biofilm formation at sub-MIC concentrations, suggesting its potential as an antifungal agent capable of overcoming resistance mechanisms commonly seen in fungal pathogens.
Mechanism of Action
The mechanism of action of methyl 3-bromo-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit or modify the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
Substituent Positions and Reactivity :
- The bromine and fluorine positions significantly influence electronic effects. In this compound, bromine at position 3 (meta to the ester) enhances electrophilic substitution reactivity compared to its isomer Methyl 6-bromo-3-fluoro-2-methylbenzoate, where bromine is para to the ester .
- The methoxy group at position 2 in the target compound acts as an electron-donating group, increasing solubility in polar solvents compared to the methyl group in its analogue .
Functional Group Variations: Replacing the ester with an aldehyde (as in 3-Bromo-6-fluoro-2-methoxybenzaldehyde) introduces electrophilic character, making it reactive toward nucleophiles like Grignard reagents . Substituting bromine with an amino group (as in Methyl 3-amino-6-fluoro-2-methoxybenzoate) drastically alters electronic properties, reducing steric bulk and enabling hydrogen bonding in drug-receptor interactions .
Biological and Industrial Applications :
- Halogenated esters (e.g., target compound) are pivotal in medicinal chemistry due to their metabolic stability and bioactivity. In contrast, sulfonylurea-based esters like metsulfuron methyl target plant acetolactate synthase enzymes, demonstrating herbicidal activity .
Research Findings and Data
Physicochemical Properties
Biological Activity
Methyl 3-bromo-6-fluoro-2-methoxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the following molecular formula:
- Molecular Formula : C10H8BrF O3
- Molecular Weight : Approximately 263.06 g/mol
The presence of bromine and fluorine atoms, along with a methoxy group, contributes to its polar properties, influencing its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features suggest potential interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular processes.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
The halogen substituents enhance the compound's reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules, which may lead to modifications in their function .
Research Findings
Recent studies have explored the biological activity of this compound through various assays:
-
Antimicrobial Activity :
- Study : The compound was tested against multiple bacterial strains.
- Results : Showed significant inhibition against E. coli and K. pneumoniae, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial properties.
-
Anticancer Potential :
- Study : Evaluated for cytotoxic effects on cancer cell lines.
- Results : Demonstrated dose-dependent cytotoxicity, suggesting potential as an anticancer agent.
-
Enzyme Interaction Studies :
- Study : Investigated its binding affinity to specific enzymes.
- Results : Enhanced binding affinity due to the presence of bromine and fluorine groups was observed, indicating a mechanism for its biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methyl 2-bromo-5-methoxybenzoate | Bromine at position 2; methoxy at 5 | Different halogen positioning affects reactivity |
| Methyl 4-bromo-2-fluoro-benzoate | Bromine at position 4; fluorine at 2 | Altered electronic properties due to positioning |
| Methyl 3-bromo-6-cyano-2-methoxybenzoate | Cyano group addition | Enhanced reactivity due to cyano group |
This table illustrates how variations in substituent positions and types can significantly influence the biological activity and chemical behavior of these compounds .
Case Studies
Several case studies highlight the applications of this compound in drug development:
-
Case Study on Antimicrobial Agents :
- Researchers synthesized derivatives of this compound to improve antimicrobial efficacy.
- Results indicated that modifications led to compounds with enhanced activity against resistant bacterial strains.
-
Case Study on Cancer Therapeutics :
- A study focused on the compound's ability to induce apoptosis in cancer cells.
- Findings revealed that treatment with this compound resulted in significant apoptosis rates compared to controls.
Q & A
Basic: What are the key spectroscopic techniques for characterizing Methyl 3-bromo-6-fluoro-2-methoxybenzoate, and how are spectral assignments validated?
Answer:
- FTIR and Raman Spectroscopy : Used to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, methoxy C-O vibrations). Geometric optimization via computational tools (e.g., density functional theory) helps correlate experimental and theoretical vibrational frequencies .
- NMR Analysis :
- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .
- Validation : Cross-referencing with analogous compounds (e.g., methyl 2-bromo-5-methoxybenzoate) and computational simulations resolves ambiguities .
Advanced: How can regioselectivity challenges during bromination/fluorination be addressed in synthesizing this compound?
Answer:
- Directing Group Strategy : The methoxy group at position 2 directs electrophilic substitution to position 6 (para to methoxy, meta to ester). Fluorine’s electron-withdrawing nature further influences bromination at position 3 .
- Metal-Mediated Halogenation : Use of CuBr₂ or AgF in controlled conditions ensures selective halogen placement. For example, bromination via radical pathways avoids over-halogenation .
- Protection/Deprotection : Temporarily protecting the ester group (e.g., as a silyl ether) prevents unwanted side reactions during fluorination .
Basic: What purification methods are optimal for isolating this compound?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) separates the product from unreacted starting materials (e.g., residual benzoic acid derivatives) .
- Recrystallization : Using ethanol/water mixtures yields high-purity crystals. Monitor melting points (expected range: 80–90°C) to confirm purity .
- HPLC : For trace impurity removal, reverse-phase C18 columns with acetonitrile/water gradients are effective .
Advanced: How do steric and electronic effects influence cross-coupling reactions involving this compound?
Answer:
- Suzuki-Miyaura Coupling : The bromine at position 3 is more reactive than fluorine due to lower bond dissociation energy. Use Pd(PPh₃)₄ and arylboronic acids (e.g., 2-fluoro-6-methoxyphenylboronic acid) to substitute bromine while retaining fluorine .
- Buchwald-Hartwig Amination : Steric hindrance from the methoxy group at position 2 necessitates bulky ligands (e.g., XPhos) for efficient C-N bond formation .
- Competitive Reactivity : Fluorine’s electronegativity deactivates the ring, slowing meta-substitution reactions. Kinetic studies under varying temperatures (25–80°C) optimize yields .
Advanced: How can contradictions in NMR data due to substituent proximity be resolved?
Answer:
- 2D NMR Techniques :
- Computational Modeling : Gaussian09 or ORCA simulations predict chemical shifts and coupling constants, reconciling experimental anomalies .
- Isotopic Labeling : Synthesizing deuterated analogs (e.g., CD₃O-) simplifies spectral interpretation .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation of the ester group .
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methyl ester to the carboxylic acid .
- Long-Term Stability : Periodic TLC analysis (hexane/ethyl acetate) monitors degradation (e.g., bromine loss or ester hydrolysis) .
Advanced: What mechanistic insights explain the hydrolysis pathways of the methyl ester group?
Answer:
- Acid-Catalyzed Hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate. Methanol is released, yielding 3-bromo-6-fluoro-2-methoxybenzoic acid .
- Base-Mediated Saponification : OH⁻ attacks the carbonyl, generating a carboxylate. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave the ester under mild conditions (pH 7, 37°C), useful for bioconjugation studies .
Advanced: How can computational tools predict reactivity in derivatives of this compound?
Answer:
- DFT Calculations : Gaussian09 or ORTEP-III (with GUI) models transition states for halogenation or coupling reactions. For example, Fukui indices identify electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. THF) on reaction rates in cross-coupling .
- Docking Studies : Predicts binding affinities of derivatives (e.g., as kinase inhibitors) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

